1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-10(5-9(8)2)19-13-11(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI Key |
OQLOXMOEQUPSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NN)C |
Origin of Product |
United States |
Preparation Methods
Chlorination and Amine Substitution
Chlorination of the dihydroxy precursor produces 4,6-dichloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a critical intermediate for further functionalization. Reaction with aniline derivatives at room temperature replaces the 6-chloro group with an aryl amine, yielding 4-chloro-N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This step’s regioselectivity is attributed to the differential reactivity of the 4- and 6-positions, with the latter being more susceptible to nucleophilic attack due to electronic effects.
Hydrazine Functionalization at Position 4
The 4-chloro group is replaced with hydrazine via heating with hydrazine hydrate () in ethanol or THF. Compound 4-chloro-N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine reacts with excess hydrazine hydrate at 80°C for 6 hours, yielding 1-(3,4-dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine. The reaction proceeds via an mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring.
Spectroscopic Confirmation
-
IR Spectroscopy : Stretching bands at 3444 cm (N–H), 3190 cm (N–H bend), and 1650 cm (C=N) confirm hydrazine incorporation.
-
-NMR : Exchangeable singlets at 4.73 ppm (NH) and 9.89 ppm (NH) verify the hydrazinyl group.
-
-NMR : Peaks at 158.9 ppm (C-4) and 162.4 ppm (C-6) align with pyrazolopyrimidine carbons.
Alternative Synthetic Routes
One-Pot Synthesis via Thiosemicarbazide Intermediates
A modified approach condenses 4-hydrazinylpyrazolopyrimidine with ketones or aldehydes to form thiosemicarbazide derivatives. For example, refluxing this compound with acetophenone in glacial acetic acid yields 1-(3,4-dimethylphenyl)-4-(2-phenylpropane-2-ylidene)hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine . This method achieves yields of 78–84% under mild conditions.
Solid-Phase Catalysis
Recent protocols employ phase-transfer catalysis (PTC) in dimethylformamide (DMF) with tetrabutylammonium bromide (TBAB) to enhance reaction rates. For example, alkylation of 3-methyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with propargyl bromide under PTC conditions achieves 90% conversion in 2 hours.
Reaction Optimization and Yield Data
Analytical and Crystallographic Insights
X-ray diffraction of analogous compounds (e.g., 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one ) reveals a near-planar pyrazolopyrimidine core (dihedral angle: 1.22°) with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice. Hirshfeld surface analysis indicates that van der Waals interactions dominate molecular packing, with C–H···π contacts contributing to layer formation .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related pyrazolo[3,4-d]pyrimidine derivatives based on substituents, synthesis, and biological activity.
Physicochemical Properties
- Melting Points : Hydrazinyl derivatives generally have higher melting points (e.g., 236–238°C in ) compared to amine-substituted analogs (e.g., S3QEL), likely due to hydrogen bonding from the hydrazine group .
Key Research Findings
Substituent Impact : The 3,4-dimethylphenyl group enhances steric bulk and electron density, improving binding to hydrophobic enzyme pockets. This is critical in kinase inhibitors and ROS modulators .
Hydrazinyl Reactivity : The hydrazine moiety allows for further functionalization (e.g., condensation with aldehydes to form hydrazones), enabling the synthesis of diverse derivatives with tunable activities .
Biological Versatility : Pyrazolo[3,4-d]pyrimidines exhibit broad bioactivity, from antiproliferative to antibacterial effects, depending on substituents. For example, fluorophenyl or piperazinyl groups () favor CNS-targeted activity .
Biological Activity
1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C13H14N6
- Molecular Weight : 254.29 g/mol
- CAS Number : 1203045-83-3
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the reaction of hydrazine derivatives with appropriate pyrazolo-pyrimidine precursors.
- Reagents : Common reagents include alkylating agents and solvents such as DMF (dimethylformamide).
- Yield and Purity : The compound is typically synthesized in moderate yields with a minimum purity of 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The antiproliferative activity was evaluated against various cancer cell lines, including:
- Colorectal carcinoma (HCT116)
- Human hepatocellular carcinoma (HepG2)
- Human breast cancer (MCF-7)
The results indicated that the compound exhibited significant antiproliferative effects with IC50 values ranging from 22.7 to 40.75 µM . Notably, it demonstrated a high selectivity index, indicating minimal cytotoxicity towards normal cells (e.g., WI38) compared to cancer cells.
The biological activity of this compound is believed to be mediated through:
- Intermolecular Interactions : Molecular docking studies suggest that the compound interacts with DNA topoisomerase, a common target for anticancer agents. This interaction is facilitated by hydrogen bonding .
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through pathways involving caspases and the activation of pro-apoptotic factors such as p53 .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on MCF-7 Cells : A study reported that this compound induced apoptosis in MCF-7 cells via caspase activation and increased ROS production .
- Comparative Analysis : In comparative studies against standard chemotherapeutics like cisplatin, this compound demonstrated superior selectivity and lower toxicity toward normal cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H14N6 |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 1203045-83-3 |
| Antiproliferative Activity | IC50 (HCT116): 22.7 - 40.75 µM |
| Target | DNA Topoisomerase |
| Apoptosis Pathway | Caspase Activation |
Q & A
What are the optimized synthetic routes for 1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with hydrazine derivatives. Key steps include:
- Cyclization : Reacting 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine under reflux in ethanol, followed by recrystallization to purify the product .
- Substitution : Introducing the 3,4-dimethylphenyl group via nucleophilic aromatic substitution, using dry acetonitrile or dimethyl sulfoxide (DMSO) as solvents and triethylamine as a catalyst .
- Critical Parameters :
- Temperature : Higher yields (≥70%) are achieved at 80–100°C.
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction neutralization.
- Catalysts : Triethylamine improves substitution efficiency by deprotonating intermediates .
How is the structural integrity of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR confirms substituent positions via aromatic proton splitting patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) .
- 13C NMR verifies hydrazinyl group attachment (C4 resonance at ~160 ppm) .
- Infrared (IR) Spectroscopy : Detects N–H stretches (3200–3400 cm⁻¹) from the hydrazinyl moiety and C=N vibrations (1650 cm⁻¹) in the pyrazolo[3,4-d]pyrimidine core .
- X-ray Crystallography : Resolves spatial arrangement, confirming planarity of the pyrimidine ring and dihedral angles (e.g., 15–20° between dimethylphenyl and pyrazole rings) .
What experimental designs are used to investigate its biological targets, such as kinase inhibition?
Advanced Research Focus:
- In Vitro Kinase Assays :
- Enzyme Source : Recombinant kinases (e.g., JAK2, EGFR) incubated with ATP and a fluorescent substrate.
- Dose-Response : IC50 values are determined using 10-dose serial dilutions (1 nM–100 µM).
- Controls : Staurosporine (positive control) and DMSO (vehicle control) .
- Cellular Models :
- Proliferation Assays : Treat cancer cell lines (e.g., MCF-7, HeLa) for 72 hours, with IC50 calculated via MTT or resazurin assays .
- Mechanistic Studies : Western blotting to assess phosphorylation levels of downstream targets (e.g., STAT3 for JAK2 inhibition) .
How do structural modifications (e.g., substituent variations) impact bioactivity?
Structure-Activity Relationship (SAR) Analysis:
- Case Study :
- Hydrazinyl Group Replacement : Replacing hydrazine with methyl groups reduces kinase affinity by 10-fold, highlighting its role in hydrogen bonding .
- Dimethylphenyl vs. Halogenated Aromatics : Chlorine or fluorine substituents increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing solubility .
- Methodology :
- Molecular Docking : Simulate binding poses using AutoDock Vina to predict interactions with kinase active sites.
- Free Energy Calculations : MM-GBSA analysis quantifies binding energy changes post-modification .
How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
Data Contradiction Analysis:
- Potential Causes :
- Assay Variability : Differences in ATP concentrations (10 µM vs. 100 µM) alter IC50 readings.
- Cell Line Heterogeneity : Genetic drift in cancer cells affects drug response .
- Resolution Strategies :
- Standardized Protocols : Use Consensus Biochemical Kinase Assays (CBKA) for uniform ATP/substrate ratios.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .
What advanced analytical methodologies are employed to study its metabolic stability?
Methodological Answer:
- In Vitro Microsomal Stability Assays :
- Liver Microsomes : Incubate compound (1 µM) with NADPH for 60 minutes; quantify parent compound via LC-MS/MS.
- Metabolite Identification : High-resolution MS (HRMS) detects hydroxylation (+16 Da) or glucuronidation (+176 Da) .
- Pharmacokinetic Modeling :
- Physiologically Based Pharmacokinetics (PBPK) : Predict half-life and bioavailability using GastroPlus™, incorporating logD (1.8) and plasma protein binding (85%) .
How can reaction yields be optimized for scale-up synthesis in academic labs?
Advanced Synthesis Optimization:
- Design of Experiments (DoE) :
- Factors : Temperature (X1), solvent ratio (X2), catalyst loading (X3).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 90°C, DMSO:EtOH 3:1, 10 mol% triethylamine) for 85% yield .
- Workflow :
- Quench and Extract : Neutralize post-reaction mixtures with dilute HCl to precipitate impurities.
- Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
